molecular formula C17H16N6OS2 B5063376 N-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide

N-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B5063376
M. Wt: 384.5 g/mol
InChI Key: SOLZDDOSQHGYHG-UHFFFAOYSA-N
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Description

N-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multi-step reactions starting from readily available precursorsThe final step involves the coupling of the sulfanyl ethyl group to the imidazo[2,1-b][1,3]thiazole core under specific reaction conditions such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole or imidazo[2,1-b][1,3]thiazole rings .

Mechanism of Action

The mechanism of action of N-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to modulation of their activity. This can result in inhibition of enzyme activity or alteration of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and imidazo[2,1-b][1,3]thiazole derivatives, such as:

Uniqueness

What sets N-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide apart is its unique combination of functional groups and heterocyclic rings, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

N-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6OS2/c1-11-19-16(22-21-11)25-8-7-18-15(24)14-10-26-17-20-13(9-23(14)17)12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,18,24)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLZDDOSQHGYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCCNC(=O)C2=CSC3=NC(=CN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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